molecular formula C14H10F2O2 B8001542 2-((2,6-Difluorophenoxy)methyl)benzaldehyde

2-((2,6-Difluorophenoxy)methyl)benzaldehyde

Cat. No.: B8001542
M. Wt: 248.22 g/mol
InChI Key: JBHOKNYWDLDSHD-UHFFFAOYSA-N
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Description

2-((2,6-Difluorophenoxy)methyl)benzaldehyde is an organic compound with the molecular formula C14H10F2O2 It is characterized by the presence of a benzaldehyde group attached to a difluorophenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((2,6-Difluorophenoxy)methyl)benzaldehyde typically involves the reaction of 2,6-difluorophenol with benzyl chloride under basic conditions to form the intermediate 2,6-difluorophenoxy methylbenzene. This intermediate is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining product purity.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The difluorophenoxy group can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 2-((2,6-Difluorophenoxy)methyl)benzoic acid.

    Reduction: 2-((2,6-Difluorophenoxy)methyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2,6-Difluorophenoxy)methyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: The compound can be used in the study of enzyme interactions and inhibition, particularly those involving aldehyde dehydrogenases.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-((2,6-Difluorophenoxy)methyl)benzaldehyde largely depends on its functional groups. The aldehyde group can form Schiff bases with amines, which is a key reaction in many biological processes. The difluorophenoxy group can interact with various molecular targets, potentially affecting enzyme activity and receptor binding.

Comparison with Similar Compounds

    2-((2,6-Dichlorophenoxy)methyl)benzaldehyde: Similar structure but with chlorine atoms instead of fluorine.

    2-((2,6-Dimethylphenoxy)methyl)benzaldehyde: Contains methyl groups instead of fluorine atoms.

Comparison:

    Reactivity: The presence of fluorine atoms in 2-((2,6-Difluorophenoxy)methyl)benzaldehyde makes it more electronegative and potentially more reactive in nucleophilic substitution reactions compared to its chlorinated or methylated counterparts.

    Biological Activity: Fluorine atoms can significantly alter the biological activity of the compound, potentially enhancing its ability to interact with specific enzymes or receptors.

This compound stands out due to its unique combination of functional groups, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-[(2,6-difluorophenoxy)methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-12-6-3-7-13(16)14(12)18-9-11-5-2-1-4-10(11)8-17/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHOKNYWDLDSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=CC=C2F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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